tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Vue d'ensemble

Description

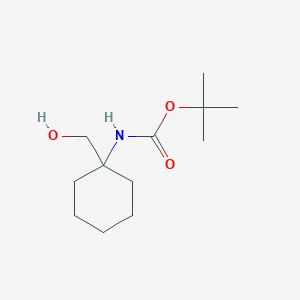

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C12H23NO3. It is commonly used as a protective group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine functionality .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes selective oxidation to form carboxylic acid derivatives. This reaction is critical for introducing electrophilic sites for further functionalization.

Key reagents and conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous media at 60–80°C

-

Chromium trioxide (CrO₃) in acetone under Jones oxidation conditions

Example :

Yield : 78–85% (isolated as white crystalline solid)

Reduction Reactions

The carbamate group can be reduced to yield primary amines, enabling deprotection strategies in multistep syntheses.

Key reagents and conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C

-

Hydrogenolysis using palladium on carbon (Pd/C) under 1–3 atm H₂

Example :

Yield : 65–72%

Substitution Reactions

The tert-butyl group participates in nucleophilic substitutions, particularly under acidic conditions, facilitating the introduction of diverse substituents.

Key reagents and conditions :

-

Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃

Example :

Yield : >90% (quantitative deprotection)

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group produces urea derivatives or free amines, depending on pH and catalysts.

Key reagents and conditions :

Example :

Condensation Reactions

The hydroxymethyl group reacts with amines or thiols to form Schiff bases or thioethers, respectively.

Key reagents and conditions :

Example :

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism, forming a ketone intermediate that is further oxidized to the carboxylic acid.

-

Reduction : LiAlH₄ cleaves the carbamate C–O bond, generating an alkoxide intermediate that abstracts a proton to yield the amine.

-

Substitution : Acidic conditions protonate the tert-butyl oxygen, facilitating SN1-type cleavage .

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield bioactive molecules.

Key Insights:

- Mechanism of Action : The carbamate group can hydrolyze to release an active amine derivative, which may inhibit specific enzymes or modulate receptor functions, making it valuable in developing therapeutic agents for conditions like cancer and neurodegenerative diseases .

- Neuroprotective Effects : Compounds similar to tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .

Agrochemical Formulations

In agrochemistry, this compound is explored as a precursor for insecticides and herbicides. Its derivatives have demonstrated effectiveness against various pests, indicating potential bioactivity relevant to agricultural applications.

Application Highlights:

- Stability and Absorption : Enhances the effectiveness of pesticides by improving their stability and absorption in plants .

- Neurotoxic Effects : Research indicates that compounds in this class can interact with neurotransmitter receptors in insects, leading to neurotoxic effects.

Polymer Chemistry

The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability, making it valuable for producing durable materials.

Benefits:

- Material Properties : Improves the performance characteristics of polymers used in various applications, from packaging to construction materials .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding, aiding in understanding biological processes and drug interactions.

Research Applications:

- Enzyme-Catalyzed Reactions : It serves as a building block for studying enzyme-catalyzed reactions involving carbamates, contributing to the broader field of medicinal chemistry .

Case Studies and Research Findings

The following table summarizes key studies focusing on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on hypopharyngeal tumor cells. |

| Study 2 | Neuroprotective Effects | Identified potential for cholinesterase inhibition related to Alzheimer’s treatment. |

| Mechanism Exploration | Enzyme Inhibition | Discussed hydrolysis leading to active amine derivatives affecting enzyme activity. |

Mécanisme D'action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves its role as a protective group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The carbamate group can be removed under acidic or basic conditions to regenerate the free amine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific structural features, including the hydroxymethyl group and the cyclohexyl ring. These features provide distinct reactivity and stability compared to other similar compounds, making it particularly useful in selective organic synthesis.

Activité Biologique

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is an organic compound with the molecular formula C₁₂H₂₃NO₃, characterized by its potential applications in agriculture and pharmacology. This compound is primarily noted for its biological activity related to insecticidal properties and possible neuroactive effects. Understanding its mechanism of action and biological implications is critical for both environmental safety and therapeutic applications.

- Molecular Weight : Approximately 229.32 g/mol

- Appearance : Solid, typically white to light yellow

- Melting Point : 81.0 to 85.0 °C

- Boiling Point : Approximately 294.5 °C

The biological activity of this compound is linked to its ability to interact with biological targets through hydrolysis, releasing active amine derivatives that can modulate enzyme activity or receptor function. This interaction can lead to various biological effects, particularly in pest species where it may act as a neurotoxin by influencing neurotransmitter systems.

Biological Activity Overview

-

Insecticidal Properties :

- The compound serves as a precursor for insecticides, demonstrating effectiveness against various pests.

- Its derivatives have shown significant bioactivity in agricultural contexts, impacting pest management strategies.

-

Neuroactive Effects :

- Studies indicate that carbamates like this compound can affect neurotransmitter systems in insects, which may have implications for mammalian systems as well.

- The potential neurotoxic effects warrant further investigation into its safety and environmental impact.

-

Therapeutic Potential :

- While primarily studied for its insecticidal properties, there is emerging interest in its possible roles in modulating biological pathways related to inflammation and neuroprotection.

- Research into similar compounds suggests that modifications to the carbamate structure could yield therapeutically relevant agents.

Case Study 1: Insecticidal Efficacy

A study evaluated the insecticidal effectiveness of various carbamate derivatives, including this compound, against common agricultural pests. The results indicated a significant reduction in pest populations with minimal adverse effects on non-target species, highlighting its potential as a safer alternative in pest management.

Case Study 2: Neurotransmitter Interaction

Research involving the interaction of this compound with neurotransmitter receptors demonstrated that the compound could induce neurotoxic effects in model insect species. This study emphasized the need for further exploration into the compound's effects on mammalian systems and potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Insecticide precursor; neuroactive | Agriculture; potential therapeutics |

| Carbamate A | Structure | Insecticide; moderate neuroactivity | Pest control |

| Carbamate B | Structure | Neuroprotective; low insecticidal effect | Therapeutics |

Propriétés

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRDYUYIXDJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363877 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187610-67-9 | |

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.